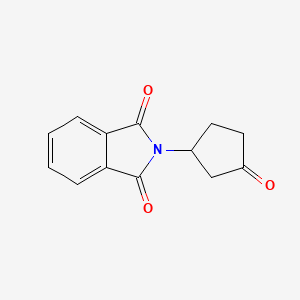

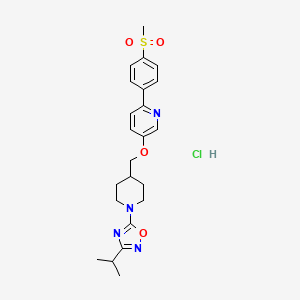

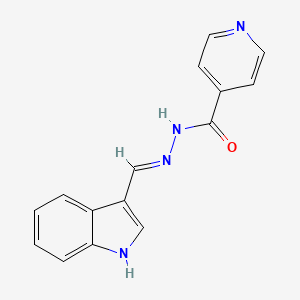

![molecular formula C6H10BrCl2N3 B3026680 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride CAS No. 1057338-30-3](/img/structure/B3026680.png)

3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride

Overview

Description

3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride is a chemical compound with the molecular formula C6H8BrN3 . It has a molecular weight of 202.05 g/mol . The compound is also known by several synonyms, including 954239-19-1, 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, and 3-Bromo-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine .

Molecular Structure Analysis

The InChI code for this compound isInChI=1S/C6H8BrN3/c7-5-3-9-6-4-8-1-2-10(5)6/h3,8H,1-2,4H2 . The canonical SMILES representation is C1CN2C(=NC=C2Br)CN1 . These codes provide a textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis

The compound has a computed XLogP3-AA value of 0.1, indicating its lipophilicity . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has a topological polar surface area of 29.8 Ų . It has a complexity of 130 . The compound is an off-white solid .Scientific Research Applications

Antimicrobial Activity

Pyrrolopyrazine derivatives, which include “3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride”, have shown significant antimicrobial activity . This makes them potential candidates for the development of new antimicrobial drugs.

Anti-inflammatory Activity

These compounds have also demonstrated anti-inflammatory properties . This suggests they could be used in the treatment of conditions characterized by inflammation.

Antiviral Activity

Pyrrolopyrazine derivatives have exhibited antiviral activities . This indicates their potential use in the development of antiviral therapies.

Antifungal Activity

These compounds have shown antifungal properties , suggesting they could be used in the treatment of fungal infections.

Antioxidant Activity

The antioxidant activity of these compounds has been reported . This suggests they could be used in the prevention of diseases caused by oxidative stress.

Antitumor Activity

Pyrrolopyrazine derivatives have demonstrated antitumor activities . This indicates their potential use in cancer therapy.

Kinase Inhibitory Activity

These compounds have shown activity on kinase inhibition , which is a key process in signal transduction pathways within cells. This suggests they could be used in the treatment of diseases related to these pathways.

Drug Discovery Research

The structure of pyrrolopyrazine is an attractive scaffold for drug discovery research . This means that it could be used as a starting point for the development of new drugs.

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride is the Gαq protein family , which includes four members: Gαq, Gα11, Gα14, and Gα15/16 . Among these, the isoforms Gαq and Gα11 are the most crucial and ubiquitously expressed .

Mode of Action

This compound interacts with its targets by preferentially silencing Gαq proteins . It allows GDP release but prevents GTP entry, thus trapping Gαq in the nucleotide-free, empty pocket conformation .

Biochemical Pathways

Upon activation, Gαq family members activate their major downstream effector, the enzyme phospholipase C-b (PLCb). This leads to the hydrolysis of membrane-bound phosphatidyl-inositol-4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and myo-inositol 1,4,5-trisphosphate (IP3) . DAG activates protein kinase C, and IP3 initiates the release of calcium ions from the endoplasmic or sarcoplasmic reticulum into the cytosol by opening IP3-sensitive calcium channels .

Pharmacokinetics

It’s known that the compound is a solid at room temperature , which could impact its absorption and distribution.

Result of Action

The modulation of the Gαq protein subfamily by this compound leads to a wide variety of cellular responses . These responses lead to important physiological functions, such as platelet aggregation and insulin-stimulated glucose transport, as well as pathophysiological consequences, such as heart failure and cancer .

Action Environment

The compound is recommended to be stored in a sealed container in a dry environment at room temperature . This suggests that moisture and temperature could potentially influence the compound’s action, efficacy, and stability.

properties

IUPAC Name |

3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrN3.2ClH/c7-5-3-9-6-4-8-1-2-10(5)6;;/h3,8H,1-2,4H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZJOUGGNBAYGEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=NC=C2Br)CN1.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10BrCl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10856853 | |

| Record name | 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10856853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1057338-30-3 | |

| Record name | 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10856853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

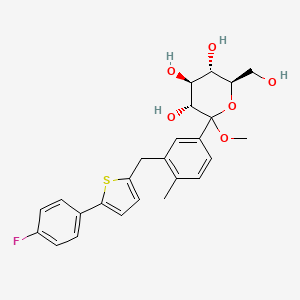

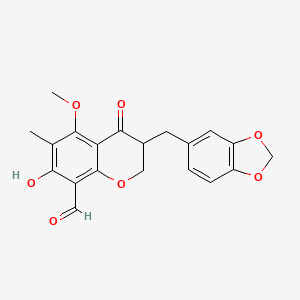

![2-[4-Hydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[[7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,18-dien-16-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B3026603.png)

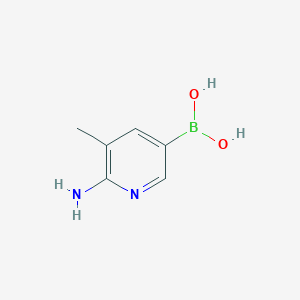

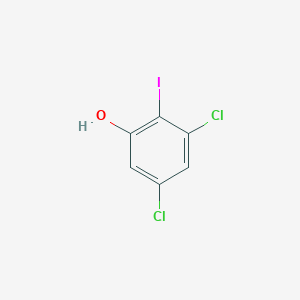

![[2-[3,5-Dihydroxy-2-[[2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] acetate](/img/structure/B3026611.png)